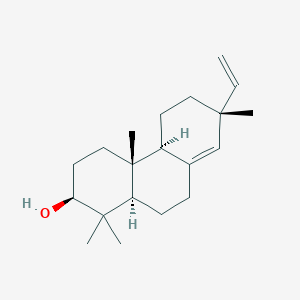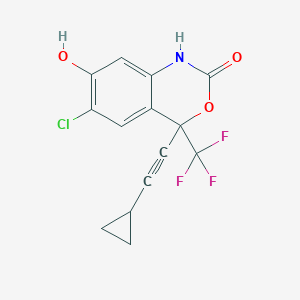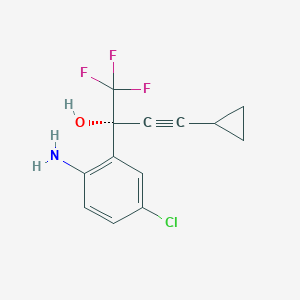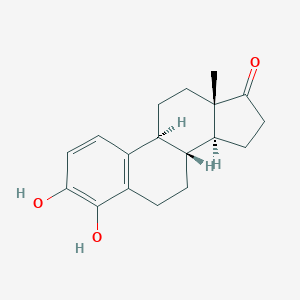
2-(三氟甲基)烟酸
描述
Synthesis Analysis
Efficient synthesis routes for 2-(trifluoromethyl)nicotinic acid derivatives have been developed, involving the synthesis of the pyridine ring from simple fluorinated precursors. These compounds serve as key intermediates in the manufacture of significant inhibitors and other organic molecules (Kiss, Ferreira, & Learmonth, 2008). Another study highlights a practical synthesis approach for 4-amino-2-(trifluoromethyl)nicotinic acid, showcasing a method involving lithiation and carboxylation steps leading to significant yields (Li et al., 2010).
Molecular Structure Analysis
Investigations into the molecular structure of 2-(methylthio)nicotinic acid, a related compound, have been conducted using vibrational and electronic properties analysis alongside DFT calculations, providing insight into the conformational behavior and electronic characteristics of such molecules (Gökce & Bahçelī, 2013).
Chemical Reactions and Properties
The reactivity of 2-(trifluoromethyl)nicotinic acid derivatives has been explored in various contexts, including their use as intermediates in the synthesis of herbicides with notable activity against specific plant species. These studies contribute to our understanding of the compound's chemical behavior and its potential utility in agricultural applications (Yu et al., 2021).
Physical Properties Analysis
While specific studies on the physical properties of 2-(trifluoromethyl)nicotinic acid were not identified in the search, related research on molecular structure and crystallization behavior provides indirect insights into the physical characteristics of similar compounds. These studies reveal the impact of molecular conformation on crystal packing and the crystallization tendency from the melt, which are critical for understanding the material's behavior in various applications (Kalra, Zhang, Parkin, & Li, 2017).
科学研究应用
COMT抑制剂的合成
2-(三氟甲基)烟酸用于合成儿茶酚-O-甲基转移酶 (COMT) 抑制剂。这些抑制剂在帕金森病等疾病的治疗中起着至关重要的作用,因为它们有助于延长左旋多巴疗法的效果。三氟甲基增强了这些化合物的代谢稳定性和生物利用度 .
农用化学品应用
该化合物是农用化学品开发中的关键结构单元。其衍生物用于保护作物免受害虫侵害,已有 20 多种新的含三氟甲基吡啶农用化学品获得了 ISO 通用名。氟原子的独特性质有助于这些产品的功效 .
医药中间体
作为医药中间体,2-(三氟甲基)烟酸参与了多种药物的生产。其作为中间体的作用使能够创建更复杂的分子,这些分子可用于一系列治疗应用 .
兽医
在兽医领域,该化合物的衍生物被纳入动物治疗中。这包括针对各种疾病的药物,增强了牲畜和宠物的健康和福祉 .
有机合成
该化合物是有机合成中一种有价值的试剂,特别是在吡啶环的构建中。这是许多有机分子中的基本结构,其合成对于创建各种化学实体至关重要 .
作用机制
Target of Action
Given its structural similarity to nicotinic acid, it may interact with similar biological targets, such as nicotinic acetylcholine receptors . These receptors play a crucial role in transmitting signals in the nervous system.
Mode of Action
For instance, it could bind to nicotinic acetylcholine receptors, influencing their activity .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(Trifluoromethyl)nicotinic acid . Factors such as temperature, pH, and the presence of other substances could affect the compound’s stability and its interactions with its targets.
属性
IUPAC Name |
2-(trifluoromethyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO2/c8-7(9,10)5-4(6(12)13)2-1-3-11-5/h1-3H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFROETNLEIAWNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00380556 | |
| Record name | 2-(Trifluoromethyl)nicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00380556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
131747-43-8 | |
| Record name | 2-(Trifluoromethyl)nicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00380556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(trifluoromethyl)pyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 2-(trifluoromethyl)nicotinic acid a valuable building block in pharmaceutical synthesis?
A1: 2-(Trifluoromethyl)nicotinic acid derivatives have shown promise as key intermediates in the development of new pharmaceuticals. Specifically, they are crucial for synthesizing a novel COMT (Catechol-O-methyltransferase) inhibitor, 3-(5-(3,4-dihydroxy-5-nitrophenyl)-1,2,4-oxadiazol-3-yl)-2-(trifluoromethyl)pyridine 1-oxide. [] This highlights the potential of this compound in targeting neurological disorders where COMT inhibition plays a therapeutic role.
Q2: What are the recent advancements in synthesizing 4-amino-2-(trifluoromethyl)nicotinic acid?
A2: A practical four-step synthesis of 4-amino-2-(trifluoromethyl)nicotinic acid has been achieved. [] The process begins with the lithiation of 2-(trifluoromethyl)pyridine using lithium 2,2,6,6-tetramethylpiperidide (LTMP) in the presence of 1,3-dimethyl-2-imidazolidinone (DMI), followed by CO2 quenching to introduce the carboxylic acid group. Subsequent directed lithiation and iodination, followed by palladium-catalyzed coupling with tert-butyl carbamate and deprotection, yield the target compound with an overall yield of 50%. This streamlined approach offers a more efficient route compared to previous methods.
Q3: Are there any known biological targets of 2-(trifluoromethyl)nicotinic acid derivatives?
A3: Research has identified Mycobacterium tuberculosis dihydrofolate reductase (DHFR) as a target for 2-(trifluoromethyl)nicotinic acid derivatives. [] Specifically, a complex between DHFR and 6-methyl-5-(4-phenylthiazol-2-yl)-2-(trifluoromethyl)nicotinic acid has been investigated. This interaction suggests the potential of these compounds as antitubercular agents, warranting further investigation into their mechanism of action and therapeutic efficacy.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-Tert-Butyl-3-(3-Methylbenzyl)-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine](/img/structure/B23500.png)







![(S)-Ethyl 9,10-difluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate](/img/structure/B23523.png)
![4-[2-(2-Amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic Acid](/img/structure/B23524.png)
![(2S,3S,4S,5R,6S)-6-[[(13S)-17-ethynyl-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B23526.png)

![Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B23531.png)